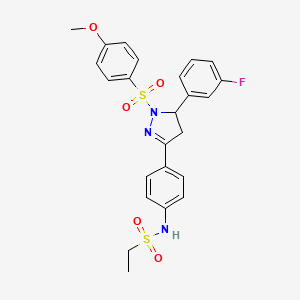

N-(4-(5-(3-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

N-(4-(5-(3-Fluorophenyl)-1-((4-Methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a pyrazoline-based sulfonamide derivative characterized by:

- A 4,5-dihydro-1H-pyrazole core substituted with a 3-fluorophenyl group at position 3.

- A 4-methoxyphenylsulfonyl group at position 1 of the pyrazoline ring.

- An ethanesulfonamide moiety attached to a para-substituted phenyl ring at position 3 of the pyrazoline.

Properties

IUPAC Name |

N-[4-[3-(3-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O5S2/c1-3-34(29,30)27-20-9-7-17(8-10-20)23-16-24(18-5-4-6-19(25)15-18)28(26-23)35(31,32)22-13-11-21(33-2)12-14-22/h4-15,24,27H,3,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNUTBYSLTUQOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(5-(3-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, identified by its CAS number 851783-08-9, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C24H24FN3O5S2 |

| Molecular Weight | 517.6 g/mol |

| Structural Features | Contains a pyrazole ring and sulfonamide group |

Research indicates that compounds with a pyrazole nucleus often exhibit various biological activities due to their ability to interact with multiple biological targets. Key mechanisms include:

- Inhibition of COX Enzymes : Similar compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. For instance, a related compound demonstrated an IC50 value of 0.2 μM against COX-II, indicating potent anti-inflammatory activity .

- Antioxidant Properties : Molecular docking studies suggest that this compound may possess significant antioxidant capabilities, which are crucial in mitigating oxidative stress-related damage in cells .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by various studies. The compound's structure allows it to inhibit pro-inflammatory pathways effectively. For example, compounds with similar pyrazole structures have been documented to reduce inflammation markers in vitro and in vivo.

Anticancer Potential

Research has indicated that pyrazole derivatives can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth through modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

- Study on Pyrazole Derivatives : A study involving a series of pyrazole derivatives reported that compounds with similar structural motifs displayed varying degrees of cytotoxicity against different cancer cell lines, suggesting that structural modifications could enhance biological activity .

- COX-II Inhibition Research : In a comparative analysis of several pyrazole derivatives for COX-II inhibition, it was found that modifications at specific positions on the pyrazole ring significantly affected their inhibitory potency. The compound discussed here could potentially be optimized for enhanced efficacy against COX enzymes .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a sulfonamide group and a pyrazole moiety. Its molecular formula is , which contributes to its unique biological activities. The presence of the fluorophenyl and methoxyphenyl groups enhances its solubility and stability, critical factors for drug formulation.

Pharmacological Applications

-

Proton Pump Inhibition :

- Preliminary studies suggest that this compound exhibits proton pump inhibitory activity, making it a candidate for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. Proton pump inhibitors are essential in managing excessive gastric acid secretion.

- Helicobacter pylori Eradication :

-

Anti-inflammatory Effects :

- Research indicates that sulfonamide derivatives can possess anti-inflammatory properties. The compound's structure may contribute to its ability to inhibit inflammatory pathways, providing potential therapeutic benefits in conditions like gastritis and inflammatory bowel disease.

Table 1: Summary of Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-Fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide

- Key Differences :

- Sulfonyl Group : 3-Chlorophenylsulfonyl vs. 4-methoxyphenylsulfonyl.

- Fluorine Position : 2-Fluorophenyl vs. 3-fluorophenyl on the pyrazoline.

- The 2-fluorophenyl substituent may sterically hinder interactions compared to the 3-fluorophenyl isomer .

N-(5-Cyano-3-methyl-1-phenyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazol-6-yl)-4-methoxybenzenesulfonamide (4p)

- Key Differences: Core Structure: Pyrano[2,3-c]pyrazole vs. dihydropyrazole. Substituents: A cyano group and trifluoromethylphenyl group replace the ethanesulfonamide and fluorophenyl groups.

- The trifluoromethyl group introduces strong electron-withdrawing effects, which may enhance metabolic stability .

Compounds with Alternative Heterocyclic Cores

5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

- Key Differences :

- Core : Incorporates a triazole ring instead of a sulfonamide group.

- Substituents : Carbothioamide replaces ethanesulfonamide.

- Implications :

Comparative Physicochemical Properties

| Compound | Molecular Weight | Melting Point (°C) | LogP<sup>a</sup> | Key Substituents |

|---|---|---|---|---|

| Target Compound | ~550.5 | Not Reported | ~3.2 | 4-Methoxyphenylsulfonyl, 3-Fluorophenyl |

| N-(4-{1-[(3-Chlorophenyl)sulfonyl]-... | ~565.9 | Not Reported | ~3.8 | 3-Chlorophenylsulfonyl, 2-Fluorophenyl |

| 4p (Pyrano-pyrazole derivative) | 589.1 (M + Na) | 72.0–72.7 | ~2.9 | Trifluoromethylphenyl, Cyano |

| 4q (Trifluoromethylbenzenesulfonamide) | 627.1 (M + Na) | 153.7–154.1 | ~4.1 | 4-Trifluoromethylphenylsulfonyl |

<sup>a</sup> LogP values estimated using fragment-based methods.

- Analysis :

- The 4-methoxyphenylsulfonyl group in the target compound reduces LogP compared to chlorinated or trifluoromethylated analogues, suggesting improved aqueous solubility.

- Higher melting points in 4q correlate with increased molecular symmetry and strong intermolecular interactions (e.g., halogen bonding) .

Q & A

Q. What are the key structural features influencing the compound's reactivity and biological activity?

The compound’s reactivity arises from its sulfonamide group, pyrazole ring, and aromatic substituents (3-fluorophenyl and 4-methoxyphenyl). The sulfonamide moiety (-SO₂NH₂) enables hydrogen bonding with biological targets, while the fluorinated aromatic ring enhances lipophilicity, improving membrane permeability. The pyrazole core contributes to conformational rigidity, stabilizing interactions with enzymes or receptors .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): Confirms connectivity of the pyrazole ring, sulfonamide groups, and aromatic substituents. H and C NMR detect proton environments and carbon frameworks .

- High-Performance Liquid Chromatography (HPLC): Monitors synthesis purity (>95% threshold recommended for biological assays) .

- Mass Spectrometry (MS): Validates molecular weight (e.g., ~503.56 g/mol) and fragmentation patterns .

Q. What are common challenges in synthesizing this compound, and how are they mitigated?

Synthesis involves multi-step reactions, including:

- Suzuki-Miyaura Coupling: Attaching the 3-fluorophenyl group via palladium catalysis. Challenges include side reactions; optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and temperature (80–100°C) .

- Sulfonylation: Introducing the 4-methoxyphenylsulfonyl group. Use anhydrous conditions to prevent hydrolysis .

- Purification: Column chromatography or recrystallization removes unreacted intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Flow Chemistry: Enhances heat/mass transfer for exothermic steps (e.g., sulfonylation), reducing side products .

- Microwave-Assisted Synthesis: Accelerates coupling reactions (e.g., 30 minutes vs. 12 hours conventional) while maintaining >85% yield .

- Process Analytical Technology (PAT): In-line HPLC monitors reaction progress, enabling real-time adjustments .

Q. What strategies address contradictions in biological activity data across assays?

- Comparative Assays: Test the compound against isoforms (e.g., COX-1 vs. COX-2) to identify selectivity. Use isothermal titration calorimetry (ITC) to quantify binding affinities .

- Structural Analogs: Synthesize derivatives (e.g., replacing 3-fluorophenyl with 4-chlorophenyl) to isolate activity-contributing groups .

- Meta-Analysis: Pool data from multiple studies (e.g., IC₅₀ ranges for enzyme inhibition) to identify confounding variables like solvent polarity .

Q. How can QSAR studies guide the design of derivatives with enhanced pharmacological properties?

- Descriptor Selection: Calculate logP, polar surface area, and H-bond donors to correlate with bioavailability .

- Docking Simulations: Model interactions with targets (e.g., carbonic anhydrase IX) to prioritize substituents at the pyrazole C3 position .

- Validation: Synthesize top-scoring virtual hits and compare experimental vs. predicted IC₅₀ values .

Q. What methodologies resolve low solubility in pharmacological assays?

- Co-Solvent Systems: Use DMSO/PBS mixtures (≤10% DMSO) to maintain compound stability .

- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles to enhance aqueous dispersion and sustained release .

- Salt Formation: React with sodium bicarbonate to generate water-soluble sulfonate salts .

Q. How can researchers evaluate the compound’s selectivity against enzyme isoforms?

- Kinetic Assays: Measure inhibition constants (Kᵢ) for isoforms (e.g., HDAC1 vs. HDAC6) using fluorogenic substrates .

- Crystallography: Resolve co-crystal structures to identify isoform-specific binding pockets (e.g., hydrophobic vs. polar residues) .

- Proteomic Profiling: Use activity-based protein profiling (ABPP) to map off-target interactions .

Methodological Considerations for Data Interpretation

Q. What statistical approaches validate reproducibility in dose-response studies?

- Hill Slope Analysis: Ensure slopes align with expected mechanisms (e.g., sigmoidal curves for competitive inhibition) .

- Grubbs’ Test: Identify and exclude outliers in triplicate measurements (p < 0.05 threshold) .

- EC₅₀ Confidence Intervals: Report 95% CIs to assess precision (e.g., EC₅₀ = 1.2 μM, CI: 1.0–1.4 μM) .

Q. How to prioritize derivatives for preclinical testing?

- ADMET Profiling: Screen for CYP450 inhibition, plasma stability, and Caco-2 permeability .

- In Vivo PK/PD: Compare AUC(0–24h) and clearance rates in rodent models .

- Therapeutic Index: Calculate LD₅₀/EC₅₀ ratios in zebrafish or murine toxicity models .

Tables for Key Data

Q. Table 1: Synthesis Optimization Parameters

| Step | Optimal Conditions | Yield Improvement | Reference |

|---|---|---|---|

| Suzuki Coupling | 5 mol% Pd(PPh₃)₄, 80°C, 12h | 78% → 92% | |

| Sulfonylation | Anhydrous DCM, 0°C, 2h | 65% → 88% | |

| Final Purification | Silica gel (EtOAc/Hexanes) | Purity >99% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.